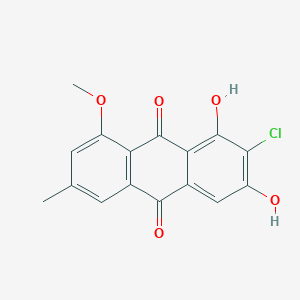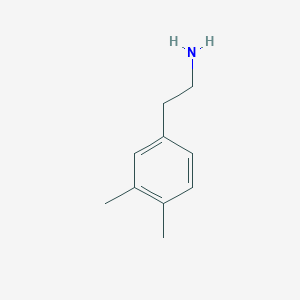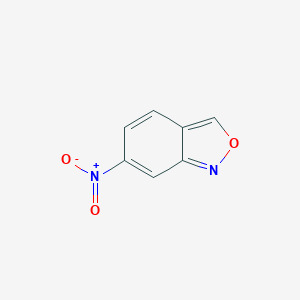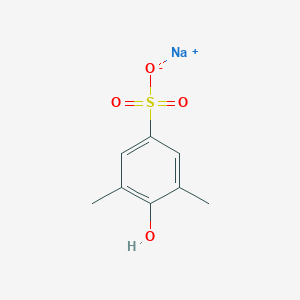
Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate, also known as HDMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HDMS is a white crystalline powder with a molecular weight of 264.28 g/mol. It is soluble in water and ethanol, and its chemical formula is C8H9NaO4S.
Wirkmechanismus
The mechanism of action of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate is not well understood. However, it is believed that Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate reacts with the amino and hydroxyl groups of the analyte molecules, forming stable adducts that can be detected by mass spectrometry.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate. However, studies have shown that Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate is relatively non-toxic and does not cause any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate in lab experiments is its ability to derivatize a wide range of analyte molecules, including amino acids, peptides, and proteins. Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate also has a high degree of stability, which makes it suitable for use in various analytical techniques. However, one of the limitations of using Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate is its relatively low reactivity towards some analyte molecules, which can result in incomplete derivatization.
Zukünftige Richtungen
There are several future directions for the research on Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate. One potential area of research is the development of new derivatizing agents that can improve the sensitivity and selectivity of mass spectrometry analysis. Another potential area of research is the investigation of the potential applications of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate in drug delivery and biomedical imaging. Furthermore, the use of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate as a surface modifier for the synthesis of hydrophobic coatings can be explored further for potential applications in various fields of materials science.
Synthesemethoden
The synthesis of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate can be achieved through the reaction of 4-hydroxy-3,5-dimethylbenzenesulfonyl chloride with sodium hydroxide. The reaction yields Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate as a sodium salt, which can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate has been found to have potential applications in various fields of science. In the field of analytical chemistry, Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate has been used as a derivatizing agent for the analysis of amino acids, peptides, and proteins by mass spectrometry. In the field of materials science, Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate has been used as a surface modifier for the synthesis of hydrophobic coatings on various surfaces. In the field of biotechnology, Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate has been used as a stabilizing agent for the immobilization of enzymes and proteins on various substrates.
Eigenschaften
CAS-Nummer |
15205-65-9 |
|---|---|
Produktname |
Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate |
Molekularformel |
C8H9NaO4S |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
sodium;4-hydroxy-3,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O4S.Na/c1-5-3-7(13(10,11)12)4-6(2)8(5)9;/h3-4,9H,1-2H3,(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
SOTZTDVEALQINY-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=CC(=CC(=C1O)C)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=CC(=CC(=C1O)C)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)S(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
15205-65-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



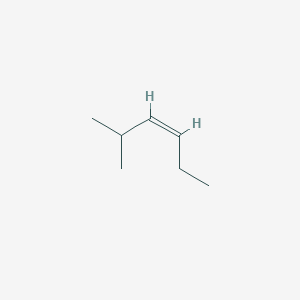
![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)
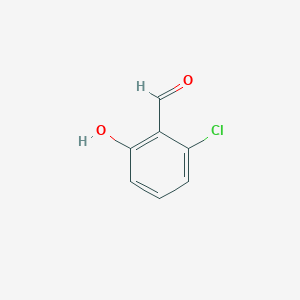
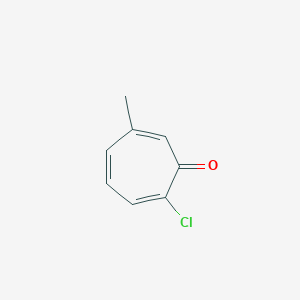
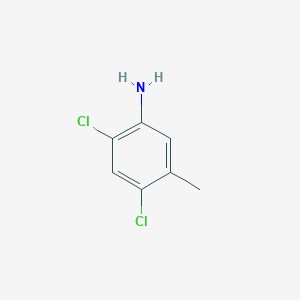
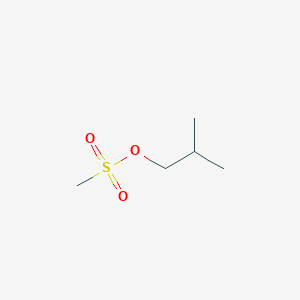
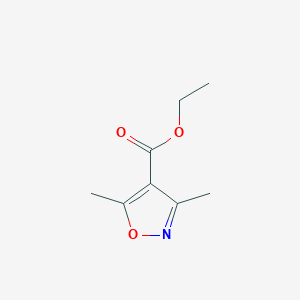
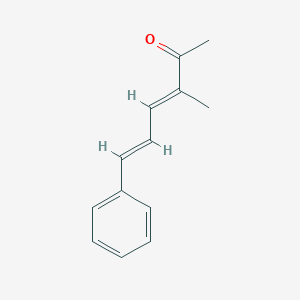
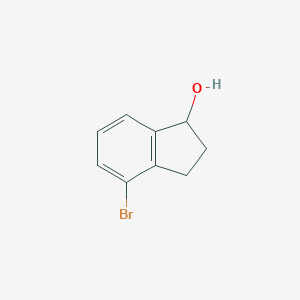
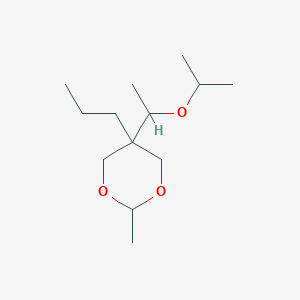
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
